molecular formula C11H14N2O2S B14129807 n-(Tert-butyl)-2-cyanobenzenesulfonamide CAS No. 69360-14-1

n-(Tert-butyl)-2-cyanobenzenesulfonamide

Cat. No.: B14129807
CAS No.: 69360-14-1
M. Wt: 238.31 g/mol
InChI Key: HWMOHNBUYIHKTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butyl-2-cyanobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a tert-butyl group, a cyanobenzene moiety, and a sulfonamide functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-cyanobenzene-1-sulfonamide typically involves the reaction of 2-cyanobenzenesulfonyl chloride with tert-butylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-Cyanobenzenesulfonyl chloride+tert-ButylamineN-tert-butyl-2-cyanobenzene-1-sulfonamide+HCl\text{2-Cyanobenzenesulfonyl chloride} + \text{tert-Butylamine} \rightarrow \text{N-tert-butyl-2-cyanobenzene-1-sulfonamide} + \text{HCl} 2-Cyanobenzenesulfonyl chloride+tert-Butylamine→N-tert-butyl-2-cyanobenzene-1-sulfonamide+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-cyanobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like iron or aluminum chloride.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-tert-butyl-2-cyanobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial and antifungal properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-cyanobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-2-chlorobenzene-1-sulfonamide
  • N-tert-butyl-2-thiophenesulfonamide
  • N-tert-butyl-2-methylbenzenesulfonamide

Uniqueness

N-tert-butyl-2-cyanobenzene-1-sulfonamide is unique due to the presence of the cyanobenzene moiety, which imparts distinct chemical reactivity and biological activity compared to other sulfonamides. The nitrile group allows for further functionalization and derivatization, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

69360-14-1

Molecular Formula

C11H14N2O2S

Molecular Weight

238.31 g/mol

IUPAC Name

N-tert-butyl-2-cyanobenzenesulfonamide

InChI

InChI=1S/C11H14N2O2S/c1-11(2,3)13-16(14,15)10-7-5-4-6-9(10)8-12/h4-7,13H,1-3H3

InChI Key

HWMOHNBUYIHKTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC=C1C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.